Product packaging for 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone(Cat. No.:)

1-(Imidazo[1,5-a]pyridin-8-yl)ethanone

Cat. No.: B11921714
M. Wt: 160.17 g/mol
InChI Key: RSRWRDXIWSQEJW-UHFFFAOYSA-N
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Description

1-(Imidazo[1,5-a]pyridin-8-yl)ethanone (CAS 1545329-02-9) is a high-purity chemical building block based on the privileged imidazo[1,5-a]pyridine scaffold. This scaffold is of significant importance in modern organic and medicinal chemistry, being a core structure in several biologically active compounds and natural alkaloids, such as the antitumor agent C 1311 which inhibits topoisomerase II . The reactive ketone group at the 8-position makes this compound a versatile intermediate for further synthetic elaboration. It can undergo various reactions, including reductions to alcohols or conversions to other functional groups, enabling researchers to create diverse libraries of compounds for screening and development. Researchers value this compound for its potential applications in designing novel therapeutic agents, with the imidazo[1,5-a]pyridine core being investigated for its anti-cancer, anti-inflammatory, and anti-viral properties . Beyond medicinal chemistry, this compound and its derivatives are also explored in materials science, serving as precursors for photoluminescent sensors and as ligands in catalysis, such as in the development of N-heterocyclic carbene (NHC) metal complexes . With a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol, it is characterized for precise identification and use in research applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B11921714 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-imidazo[1,5-a]pyridin-8-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-11-6-10-5-9(8)11/h2-6H,1H3

InChI Key

RSRWRDXIWSQEJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN2C1=CN=C2

Origin of Product

United States

Chemical Transformations and Reactivity of 1 Imidazo 1,5 a Pyridin 8 Yl Ethanone Derivatives

Reactions of the Acetyl Moiety at the 8-Position

The acetyl group, being a ketone, is susceptible to a range of reactions typical of carbonyl compounds. These include condensation reactions that extend the carbon framework and other chemical modifications of the ketone group itself.

Condensation Reactions (e.g., Aldol, Knoevenagel)

The presence of α-hydrogens on the methyl group of the acetyl moiety allows for its participation in base- or acid-catalyzed condensation reactions. These reactions are pivotal for the synthesis of more complex molecular architectures.

Aldol-type Condensation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. scialert.net For 1-(imidazo[1,5-a]pyridin-8-yl)ethanone, this reaction would lead to the formation of chalcone-like compounds, which are α,β-unsaturated ketones. These reactions are often carried out in an alcoholic solvent. acs.org The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The synthesis of heteroaromatic chalcones via Claisen-Schmidt condensation is a widely used method. nih.gov

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, in the presence of a weak base such as an amine (e.g., piperidine). juniperpublishers.com The active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. juniperpublishers.com While specific examples with this compound are not prevalent in the literature, the reactivity of other heteroaromatic ketones in Knoevenagel condensations suggests that it would readily undergo such transformations.

Table 1: Representative Condensation Reactions of Heteroaromatic Ketones
Ketone ReactantAldehyde/Active Methylene CompoundCatalyst/ConditionsProduct TypeReference(s)
AcetophenoneBenzaldehyde (B42025)KOH/EtOHChalcone nih.gov
2-Acetylpyridine4-ChlorobenzaldehydeNaOH/MeOHPyridyl Chalcone acs.org
2-Acetylfuran4-NitrobenzaldehydeBa(OH)₂Furyl Chalcone nih.gov
AcetoneMalononitrilePiperidine/Ethanolα,β-Unsaturated dinitrile juniperpublishers.com
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/EthanolConjugated enone juniperpublishers.com

Further Chemical Modifications of the Ketone Group

Beyond condensation reactions, the ketone functionality of the acetyl group can be transformed into a variety of other functional groups, enhancing the synthetic utility of the parent molecule.

Reduction Reactions

The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group.

Reduction to an Alcohol: Treatment with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the acetyl group into a 1-(imidazo[1,5-a]pyridin-8-yl)ethanol.

Deoxygenation to an Alkane:

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is particularly effective for aryl-alkyl ketones but requires strongly acidic conditions, which might affect the imidazo[1,5-a]pyridine (B1214698) ring. wikipedia.orgorganic-chemistry.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures. This method is suitable for compounds that are sensitive to acid.

Formation of Oximes and Beckmann Rearrangement

The ketone can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This oxime can then undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride to yield an N-substituted amide. masterorganicchemistry.comwikipedia.org In the case of this compound oxime, this rearrangement would likely produce N-(imidazo[1,5-a]pyridin-8-yl)acetamide.

Table 2: Potential Modifications of the 8-Acetyl Group
Reaction TypeReagentsExpected ProductReference(s)
Reduction to AlcoholNaBH₄ or LiAlH₄1-(Imidazo[1,5-a]pyridin-8-yl)ethanolGeneral knowledge
Clemmensen ReductionZn(Hg), conc. HCl8-Ethylimidazo[1,5-a]pyridine juniperpublishers.comwikipedia.org
Wolff-Kishner ReductionH₂NNH₂, KOH8-Ethylimidazo[1,5-a]pyridineGeneral knowledge
Oxime FormationNH₂OH·HCl, baseThis compound oxime masterorganicchemistry.com
Beckmann RearrangementH₂SO₄ or PPA on oximeN-(Imidazo[1,5-a]pyridin-8-yl)acetamide wikipedia.orgorganic-chemistry.org

Reactivity of the Imidazo[1,5-a]pyridine Ring System

The fused heterocyclic core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the nitrogen atoms also influences its reactivity towards nucleophiles and its ability to undergo quaternization.

Nucleophilic and Electrophilic Aromatic Substitution Patterns at the Imidazo[1,5-a]pyridine Core

Electrophilic Aromatic Substitution

The imidazo[1,5-a]pyridine ring system is activated towards electrophilic substitution, with the reaction preferentially occurring on the five-membered imidazole (B134444) ring.

Nitration: Imidazo[1,5-a]pyridines are readily nitrated, typically with a mixture of nitric acid and sulfuric acid in acetic acid. rsc.org Studies have shown that nitration occurs most readily at the 1-position. If the 1-position is blocked, substitution occurs at the 3-position. rsc.org A regioselective C(1)-H nitration of imidazo[1,5-a]pyridine derivatives has also been developed using Fe(NO₃)₃·9H₂O. researchgate.netresearchgate.net The 8-acetyl group, being electron-withdrawing, would be expected to deactivate the pyridine (B92270) ring towards electrophilic attack, further favoring substitution on the imidazole ring.

Halogenation: Halogenation of imidazo[1,5-a]pyridines also shows a preference for the imidazole ring. For the related imidazo[1,2-a]pyridine (B132010) system, regioselective halogenation at the 3-position is well-established using various halogenating agents. nih.govrsc.org

Nucleophilic Aromatic Substitution

The pyridine ring in the imidazo[1,5-a]pyridine system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic attack on pyridines generally occurs at the positions ortho and para to the nitrogen atom (the 2- and 4-positions, which correspond to the 8a- and 7-positions in the imidazo[1,5-a]pyridine system, respectively). stackexchange.com

Chichibabin Reaction: This reaction involves the amination of a pyridine ring using sodium amide (NaNH₂). wikipedia.org It typically occurs at the position adjacent to the ring nitrogen and results in the substitution of a hydride ion. myttex.net For imidazo[1,5-a]pyridine, this would likely occur at the 5- or 7-positions of the pyridine ring.

Table 3: Aromatic Substitution Reactions on the Imidazo[1,5-a]pyridine Core
Reaction TypeReagentsMajor Product RegioisomerReference(s)
NitrationHNO₃/H₂SO₄ in Acetic Acid1-Nitro-imidazo[1,5-a]pyridine rsc.org
NitrationFe(NO₃)₃·9H₂O1-Nitro-imidazo[1,5-a]pyridine researchgate.netresearchgate.net
Halogenation (analogous systems)e.g., NBS, NCS3-Halo-imidazo[1,2-a]pyridine nih.govrsc.org
Chichibabin ReactionNaNH₂5-Amino- or 7-Amino-imidazo[1,5-a]pyridine (predicted) wikipedia.orgmyttex.net

Oxidative and Reductive Transformations of the Heterocycle

The imidazo[1,5-a]pyridine ring can undergo both oxidation and reduction, leading to changes in the aromatic system.

Oxidation: The nitrogen atoms in the heterocyclic system can be oxidized. For instance, N-oxidation of related azaindolizines has been reported. Oxidation of the pyridine nitrogen would lead to the formation of an N-oxide.

Reduction: Catalytic hydrogenation of the pyridine ring in pyridine derivatives is a common transformation. Depending on the catalyst and reaction conditions, partial or complete reduction of the pyridine part of the imidazo[1,5-a]pyridine system to a tetrahydropyridine derivative could be achieved.

Quaternization Reactions and Their Influence on Reactivity and Electronic Properties

The nitrogen atoms in the imidazo[1,5-a]pyridine ring, particularly the pyridine nitrogen, can be alkylated to form quaternary ammonium (B1175870) salts, known as pyridinium salts. rsc.org This transformation significantly alters the electronic properties of the molecule.

Quaternization of imidazo[1,5-a]pyridine derivatives has been shown to impact their photophysical properties, such as absorption and emission spectra. tum.deresearchgate.net The introduction of a positive charge can prevent aggregation in the solid state and tune the electronic characteristics of the molecule. The synthesis of imidazo[1,5-a]pyridinium salts is often achieved through a three-component coupling reaction of picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.org The quaternization makes the ring system more electron-deficient and thus more susceptible to nucleophilic attack.

Table 4: Quaternization of Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridine DerivativeAlkylating AgentProduct TypeEffectReference(s)
Pyridyl-imidazo[1,5-a]pyridinesAlkyl halidesPyridinium saltsAltered photophysical properties tum.deresearchgate.net
Substituted picolinaldehydesAmines, FormaldehydeImidazo[1,5-a]pyridinium ionsPrecursors to N-heterocyclic carbenes organic-chemistry.org

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways for Imidazo[1,5-a]pyridine (B1214698) Ring Formation

The construction of the imidazo[1,5-a]pyridine ring can be achieved through several distinct mechanistic pathways, including cyclocondensations, cycloadditions, and transannulation reactions. rsc.org These pathways differ in their starting materials, intermediates, and the nature of the bond-forming steps.

One prominent pathway is the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. nih.gov A specific example involves the reaction with nitroalkanes that are electrophilically activated by polyphosphoric acid (PPA). organic-chemistry.orgbeilstein-journals.org The proposed mechanism begins with the conversion of the nitroalkane into a highly electrophilic phosphorylated nitronate species upon heating in PPA. organic-chemistry.orgbeilstein-journals.org The primary amine of 2-(aminomethyl)pyridine then performs a nucleophilic attack on this activated species to form an amidinium intermediate. organic-chemistry.org This is followed by a 5-exo-trig cyclization, where the pyridine (B92270) ring's imine moiety attacks the amidinium carbon. The subsequent deprotonation and elimination of O-phosphorylated hydroxylamine (B1172632) yield the aromatic imidazo[1,5-a]pyridine ring. organic-chemistry.org

Another significant route is the Ritter-type reaction . A novel approach utilizes the reaction between pyridinylmethanol and aryl/alkylnitrile derivatives. acs.org The mechanism is initiated by a combination of a Lewis acid, such as Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and p-toluenesulfonic acid (p-TsOH), which generates a benzylic carbocation from the alcohol. ukzn.ac.za This carbocation is then attacked by the nitrile nucleophile, leading to the formation of a nitrilium ion intermediate. ukzn.ac.za The final step is an intramolecular cyclization of this intermediate with the pyridine group, followed by rearomatization to furnish the desired imidazo[1,5-a]pyridine product. ukzn.ac.za

Transannulation reactions provide an alternative strategy. Copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids has been developed as an efficient method. researchgate.net This process involves a ring-opening mechanism of the pyridotriazole, facilitated by the copper catalyst, followed by cyclization with the amine component. researchgate.net A related approach is the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, which proceeds via a C(sp³)–H amination. organic-chemistry.orglew.ro Mechanistic studies suggest the involvement of radical intermediates in this transformation. nih.gov

Furthermore, metal-free pathways have been established. One such method is a sequential dual oxidative amination of C(sp³)–H bonds, which involves two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org Another approach employs the reaction of 2-(aminomethyl)pyridines with triphosgene (B27547) or thiophosgene, which serve as electrophilic C1 sources to facilitate the cyclization.

Table 1: Overview of Reaction Pathways for Imidazo[1,5-a]pyridine Ring Formation
Reaction PathwayKey PrecursorsKey IntermediatesReferences
Cyclocondensation2-(aminomethyl)pyridine, NitroalkanesPhosphorylated nitronates, Amidinium species nih.gov, organic-chemistry.org, beilstein-journals.org
Ritter-Type ReactionPyridinylmethanol, NitrilesBenzylic carbocation, Nitrilium ion ukzn.ac.za, acs.org
Denitrogenative TransannulationPyridotriazoles, Amines/Amino AcidsCopper-complexed species researchgate.net
Direct TransannulationN-heteroaryl ketones, AlkylaminesRadical intermediates nih.gov, lew.ro, organic-chemistry.org
Metal-Free Oxidative Amination(2-pyridyl)methanamines, various C1 sourcesNot detailed organic-chemistry.org
Cyclization with Phosgene (B1210022) Derivatives2-(aminomethyl)pyridine, Triphosgene/ThiophosgeneNot detailed

Role of Catalytic Species and Reagents in Imidazo[1,5-a]pyridine Transformations

Catalysts and reagents play a pivotal role in directing the reaction pathways and enhancing the efficiency of imidazo[1,5-a]pyridine synthesis. The choice of catalyst can significantly influence the reaction mechanism and substrate scope.

Copper catalysts , in both Cu(I) and Cu(II) oxidation states, are widely employed. Copper(I) iodide (CuI) has been identified as an effective catalyst for the direct transannulation of N-heteroaryl ketones with alkylamines, using aerial oxygen as the oxidant. nih.govlew.ro The combination of a CuI catalyst with a bipyridine (bipy) ligand has been shown to be optimal for certain transformations. nih.gov Copper(II) catalysts are used in tandem reactions involving condensation, amination, and oxidative dehydrogenation. organic-chemistry.orglew.ro In some procedures, copper is co-catalyzed with iodine for decarboxylative cyclizations involving α-amino acids. organic-chemistry.orglew.ro The recyclability and stability of copper catalysts can be improved by using supports like titania (TiO₂). nih.gov

In the Ritter-type reaction, a dual catalytic system is employed. Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) acts as an efficient Lewis acid to activate the benzylic alcohol, facilitating the formation of a key carbocation intermediate. acs.orgukzn.ac.za This is used in conjunction with a Brønsted acid, p-toluenesulfonic acid (p-TsOH·H₂O) , which promotes the reaction. ukzn.ac.za

Strong acid media are also used to activate substrates. Polyphosphoric acid (PPA) is not merely a solvent but a crucial reagent that activates nitroalkanes by converting them into highly electrophilic phosphorylated nitronates, which are susceptible to nucleophilic attack. organic-chemistry.orgbeilstein-journals.org

Other catalytic systems include boron trifluoride etherate (BF₃·Et₂O) , which catalyzes the denitrogenative transannulation of pyridotriazoles with nitriles under metal-free conditions. organic-chemistry.orglew.roIron catalysts have been utilized for C-H amination reactions to construct the imidazole-fused ring system. lew.ro Additionally, non-metallic reagents like molecular iodine (I₂) can mediate transition-metal-free sp³ C–H amination to synthesize the scaffold. rsc.org Electrophilic reagents such as triphosgene and thiophosgene are used in stoichiometric amounts to react with 2-(aminomethyl)pyridines, leading to cyclization.

Table 2: Role of Catalysts and Reagents in Imidazo[1,5-a]pyridine Synthesis
Catalyst / ReagentReaction TypeRoleReferences
Copper (I) / (II)Transannulation, Oxidative CyclizationCatalyzes C-N bond formation and oxidation steps nih.gov, lew.ro, researchgate.net, organic-chemistry.org
Bi(OTf)₃ / p-TsOHRitter-Type ReactionLewis/Brønsted acid catalysis to generate carbocation intermediate ukzn.ac.za, acs.org
Polyphosphoric Acid (PPA)CyclocondensationActivates nitroalkanes to form electrophilic nitronates organic-chemistry.org, beilstein-journals.org
BF₃·Et₂ODenitrogenative TransannulationLewis acid catalysis for metal-free transannulation lew.ro, organic-chemistry.org
Iron CatalystsC-H AminationCatalyzes C-H amination for ring formation lew.ro
Molecular Iodine (I₂)sp³ C-H AminationMediates oxidative annulation rsc.org
Triphosgene / ThiophosgeneCyclizationActs as an electrophilic C1 source for ring closure

Kinetic Studies of Key Reactions Involving the Imidazo[1,5-a]pyridine Scaffold

Formal kinetic studies detailing rate laws, reaction orders, and activation energies for the synthesis of the imidazo[1,5-a]pyridine scaffold are not extensively documented in the reviewed literature. However, several studies have investigated the optimization of reaction conditions, which provides valuable insight into the factors influencing the reaction rate and efficiency. These investigations often involve systematic variations in temperature, reaction time, and reagent stoichiometry to maximize product yield.

For instance, in the synthesis via cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, the reaction conditions were found to be harsh, and the yield was sensitive to temperature. nih.gov An optimization study showed that increasing the temperature from 140 °C to 160 °C in a PPA/H₃PO₃ mixture improved the isolated yield of the product from 62% to 77%, suggesting a significant temperature dependence on the reaction rate. nih.gov

Similarly, in the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives using triphosgene or thiophosgene, reaction parameters were systematically varied. researchgate.net It was observed that temperature had a notable influence; reactions conducted at 0 °C resulted in higher yields than those at -15 °C. researchgate.net The stoichiometry of the phosgene reagent was also critical, with optimal yields being obtained at specific molar equivalents. researchgate.net The reaction time, however, did not appear to significantly affect the conversion within the tested range of 3-4 hours. researchgate.net

These optimization studies, while not providing quantitative kinetic data, demonstrate the sensitivity of imidazo[1,5-a]pyridine synthesis to experimental parameters. The data clearly indicates that temperature and reagent concentration are key variables that control the reaction's progress and efficiency.

Table 3: Effect of Reaction Conditions on the Yield of Imidazo[1,5-a]pyridine Derivatives
Reaction TypeVariable ParameterConditionsResult (Yield)Reference
Cyclocondensation with NitroalkanesTemperature140 °C62% nih.gov
Cyclocondensation with NitroalkanesTemperature160 °C77% nih.gov
Cyclization with ThiophosgeneThiophosgene (eq.)0.9 eq.50% researchgate.net
Cyclization with ThiophosgeneThiophosgene (eq.)1.8 eq.65% researchgate.net
Cyclization with TriphosgeneTemperature-15 °CLower Yield researchgate.net
Cyclization with TriphosgeneTemperature0 °CHigher Yield researchgate.net
Cyclization with TriphosgeneReaction Time3 h vs. 4 hModerate, similar yields researchgate.net

Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), the precise arrangement of atoms and their chemical environments can be established.

The ¹H NMR spectrum of "1-(Imidazo[1,5-a]pyridin-8-yl)ethanone" is expected to show distinct signals corresponding to the protons of the fused heterocyclic rings and the acetyl substituent. Based on data for the unsubstituted imidazo[1,5-a]pyridine (B1214698), the aromatic protons typically appear in the range of δ 6.6–8.4 ppm. beilstein-journals.org The introduction of an acetyl group at the C8 position would induce downfield shifts for adjacent protons due to its electron-withdrawing nature. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet further upfield, likely around δ 2.6 ppm. vulcanchem.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the carbonyl group (C=O) is expected to be the most deshielded, appearing significantly downfield. The carbons of the imidazo[1,5-a]pyridine core would resonate in the aromatic region, with their precise shifts influenced by the nitrogen atoms and the acetyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1~7.4~119
H-3~8.4~129
H-5~8.3~119
H-6~6.6~112
H-7~6.7~118
C-1-~119.2
C-3-~129.6
C-5-~119.0
C-6-~112.2
C-7-~117.8
C-8-~123.2
C-8a-~128.2
CH₃ (acetyl)~2.6~25-30
C=O (acetyl)->190

Note: Predicted values are based on data for imidazo[1,5-a]pyridine and analogous substituted derivatives. Actual experimental values may vary. beilstein-journals.orgvulcanchem.com

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) ring (e.g., H-5, H-6, H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signal for each protonated carbon of the heterocyclic system.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "this compound," with a molecular formula of C₁₀H₈N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match (typically within 5 ppm) confirms the elemental composition. For the analogous compound 3-(3-nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine, HRMS (ESI) was used to confirm its calculated mass of 348.0801 for [M+H]⁺ with a found value of 348.0805. mdpi.com A similar level of accuracy would be expected for the title compound.

While specific fragmentation data for the title compound is not documented, analysis of related structures like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-thiol shows characteristic fragmentation patterns, including the loss of substituents and cleavage of the heterocyclic rings, which aids in structural confirmation. lew.ro

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for "this compound" itself is not publicly available, data from closely related derivatives like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one provides valuable insight into the geometry of the imidazo[1,5-a]pyridine core. lew.ro

This analysis confirms the planarity of the fused bicyclic system and provides exact bond lengths and angles. For the 8-chloro-substituted analogue, the C4-Cl bond length was determined to be 1.729(3) Å, and the C1=O bond length was 1.235(3) Å. lew.ro Such data is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing.

Table 2: Representative Crystallographic Data for an Analogous Imidazo[1,5-a]pyridine Derivative (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one)

Parameter Value
Crystal System Data not specified
Space Group Data not specified
C1-N1 Bond Length (Å) 1.395(3)
C1-N2 Bond Length (Å) 1.353(4)
C1=O Bond Length (Å) 1.235(3)
C4-Cl Bond Length (Å) 1.729(3)

Source: Data from an analogous compound to illustrate typical structural parameters. lew.ro

Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For "this compound," the most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1680–1710 cm⁻¹. vulcanchem.com Other bands would correspond to C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic rings.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and possess characteristic absorption spectra due to π–π* transitions within the conjugated aromatic system. rsc.org The exact position of the absorption maxima (λ_max) would be influenced by the substitution pattern and the solvent used. These compounds typically exhibit strong absorption in the UV region. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of the imidazo[1,5-a]pyridine (B1214698) scaffold. nih.gov DFT studies are frequently employed to determine optimized molecular geometries, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP). nih.govacs.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level indicates its electron-accepting ability. tandfonline.com For instance, in a study of an imidazo[1,5-a]pyridine-anthracene fluorophore, the HOMO was found to be primarily distributed on the electron-donating imidazole (B134444) and pyridine (B92270) units, while the LUMO was located on the electron-accepting anthracene (B1667546) ring. tandfonline.com The energy gap between the HOMO and LUMO (Eg) is a key indicator of chemical reactivity and kinetic stability. tandfonline.com DFT calculations have revealed that substituents on the imidazo[1,5-a]pyridine backbone significantly influence its electronic character. rsc.org

These calculations can also predict sites of reactivity. For example, studies on related imidazopyridines show that the nitrogen atom in the imidazole ring is often the most favorable binding site for protons and metal cations due to its higher basicity compared to the pyridine nitrogen. rsc.orgmdpi.com Changes in the electronic structure upon protonation can be modeled to understand shifts in photophysical properties. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,5-a]pyridine Derivatives Calculated by DFT.
DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (Eg) (eV)Reference
1-phenylimidazo[1,5-a]pyridine–anthracene-4.94-1.843.10 tandfonline.com
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine-5.62-2.193.43 nih.gov

Molecular Dynamics Simulations and Conformational Analysis of Imidazo[1,5-a]pyridine Derivatives

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of imidazo[1,5-a]pyridine derivatives over time. These simulations are particularly valuable for understanding how these molecules behave in a biological environment, such as when interacting with a protein. oregonstate.eduresearchgate.net

MD simulations can provide insights into the structural and dynamic properties of ligand-protein complexes, helping to predict binding modes and affinities. nih.gov By simulating the movement of atoms, researchers can assess the stability of a compound within a protein's active site. For example, in studies of imidazo[1,2-a]pyridine (B132010) derivatives as potential enzyme inhibitors, MD simulations have been used to confirm that the ligand-protein complexes remain stable throughout the simulation period. oregonstate.eduresearchgate.net This stability analysis is crucial for validating the results of molecular docking and for assessing the potential of a compound as a drug candidate. chemmethod.com

In Silico Approaches for Ligand Design and Interaction Studies

In silico techniques, especially structure-based drug design and molecular docking, are pivotal in designing novel ligands based on the imidazo[1,5-a]pyridine scaffold. nih.govbenthamdirect.com Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to predict the binding affinity and interaction mode of potential drug candidates with their protein targets. acs.orgnih.gov

The imidazopyridine moiety is recognized as an important pharmacophore for various biologically relevant targets. nih.gov Docking studies have been successfully used to design imidazo[1,2-a]pyridine derivatives as inhibitors for targets in Mycobacterium tuberculosis, such as the cytochrome bc1 complex (QcrB) and ATP synthase. nih.govbenthamdirect.comresearchgate.net These studies often result in the design of new compounds with improved binding affinities compared to known inhibitors. nih.gov The interactions stabilizing the enzyme-inhibitor complex, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, can be visualized and analyzed. nih.gov For instance, docking simulations of novel imidazo[1,2-a]pyridine hybrids with human leukotriene A4 hydrolase (LTA4H) identified key amino acid residues in the active site and revealed strong binding affinities for the designed compounds. chemmethod.com

Table 2: Examples of In Silico Docking Scores for Imidazopyridine Derivatives Against Various Targets.
Derivative ClassTarget ProteinBest Docking Score (kcal/mol)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB (M. tuberculosis)-11.0 nih.gov
Imidazo[1,2-a]pyridine HybridsLTA4H (Human)-11.237 chemmethod.com
Designed Imidazo[1,2-a]pyridinesATP Synthase (M. tuberculosis)-9.82 benthamdirect.com

Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structural confirmation. nih.govresearchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to validate molecular structures. nih.govresearchgate.net

For imidazo[1,2-a]pyridine, DFT calculations using the B3LYP functional have been shown to reproduce vibrational wavenumbers and intensities with high accuracy, allowing for reliable assignments of the experimental IR spectrum. researchgate.net Similarly, computed ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown good agreement with experimental values. nih.gov While specific data for 1-(Imidazo[1,5-a]pyridin-8-yl)ethanone is limited, analysis of related structures suggests that the acetyl protons would appear around δ 2.6 ppm in ¹H NMR spectra, with aromatic protons resonating between δ 7.2–8.5 ppm. vulcanchem.com The carbonyl stretch in the IR spectrum would be expected in the range of 1680–1710 cm⁻¹. vulcanchem.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Imidazo[1,2-a]pyridine Molecule.
Mode DescriptionExperimental IRCalculated (B3LYP)Reference
Ring deformation632632 researchgate.net
CH out-of-plane bend747746 researchgate.net
Ring breathing832832 researchgate.net
CH in-plane bend10921091 researchgate.net
C=C/C=N stretch15101509 researchgate.net
CH stretch30623066 researchgate.net

Aromaticity Analysis and Electronic Property Characterization of the Fused Heterocyclic System

The imidazo[1,5-a]pyridine core is an N-based heterocyclic system where imidazole and pyridine rings are fused, resulting in unique chemical and electronic properties. mdpi.com This fused aromatic system has been extensively studied for its versatility and optical behaviors. researchgate.netrsc.org

The electronic character of the fused system is defined by the distribution of electron density across the two rings. DFT calculations show that the imidazo[1,5-a]pyridine ring system often constitutes the HOMO, indicating that this part of the molecule contains the most electron-rich, nucleophilic sites. rsc.org This makes the scaffold reactive towards protonation and coordination with metals. rsc.orgmdpi.com The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a bipolar character that is fundamental to its applications in materials science. rsc.org

Interestingly, computational studies on derivatives have revealed that the aromaticity of the system can be manipulated. For example, the intramolecular cyclization of C5-alkynyl-substituted imidazo[1,5-a]pyridine N-heterocyclic olefins leads to the formation of imidazo[2,1,5-de]quinolizines. nih.gov These new structures exhibit strong paratropic ring currents, which is an indicator of antiaromatic character within a 12π-electron conjugated ring system. nih.gov This demonstrates that the electronic properties and aromaticity of the core imidazo[1,5-a]pyridine system can be significantly altered through chemical modification.

Advanced Research Applications of the Imidazo 1,5 a Pyridine Scaffold

Coordination Chemistry and Ligand Design for Transition Metal Complexes

The imidazo[1,5-a]pyridine (B1214698) skeleton is an effective N-based linker capable of coordinating with a wide array of metal ions, leading to diverse coordination motifs and geometries. nih.gov Its versatility is comparable to more traditionally used ligands like bipyridine and phenanthroline. nih.govdntb.gov.ua When appropriately substituted, particularly with a pyridyl group, imidazo[1,5-a]pyridine derivatives function as classic N,N-bidentate chelating ligands. nih.govrsc.org This has enabled the synthesis of numerous complexes with transition metals such as Ni(II), Mn(II), Cu(I/II), Zn(II), Pd(II), Pt(II), Re(I), and Ru(II). nih.govrsc.orguva.es

The coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (Py-indz) has been extensively studied, yielding complexes with varied geometries, including pentacoordinated and hexacoordinated structures. uva.es For instance, its reaction with nickel compounds has produced complexes like [Ni(S₂P(OEt)₂)₂(Py-indz)] and [Ni(acac)₂(Py-indz)]. uva.es Similarly, palladium(II) and platinum(II) complexes with the general formula [M(Lⁿ)(X)(Y)] have been synthesized, where the imidazo[1,5-a]pyridine-based ligand coordinates in a chelate fashion through its two nitrogen atoms. rsc.org

Beyond discrete mononuclear complexes, these ligands are instrumental in constructing more complex architectures. Researchers have developed one-dimensional and two-dimensional coordination polymers using ditopic imidazo[1,5-a]pyridine derivatives with Zn(II) as the metallic node. nih.gov In these structures, the heterocyclic scaffold demonstrates a pronounced ability to form π-π stacking interactions, which are crucial in directing the final supramolecular assembly. nih.gov Furthermore, novel strategies have emerged, such as the use of methylene-bridged bis-imidazo[1,5-a]pyridines, which act as effective ligands in copper-catalyzed reactions. nih.govacs.org

Table 1: Examples of Transition Metal Complexes with Imidazo[1,5-a]pyridine Ligands
Metal IonLigand TypeResulting Complex/StructureReference
Ni(II), Mn(II), Zn(II), Cd(II)3-(pyridin-2-yl)imidazo[1,5-a]pyridinePentacoordinated and hexacoordinated mononuclear complexes uva.es
Pd(II), Pt(II)1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridineSquare planar N,N-bidentate chelate complexes rsc.org
Zn(II)Ditopic imidazo[1,5-a]pyridine with dicarboxylic acids1D and 2D Coordination Polymers nih.gov
Cu(I)Mesoionic imidazo[1,5-a]pyridineThiocyanato bridged Cu(I) complex researchgate.net
Ir(III)Imidazo[1,5-a]pyridine and -quinolineCationic heteroleptic complexes (some with TADF) uni-giessen.de

Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes, Field-Effect Transistors)

The unique photophysical properties of the imidazo[1,5-a]pyridine core make it a highly attractive scaffold for the development of organic optoelectronic materials. rsc.orgresearchgate.net This class of compounds is particularly noted for its strong luminescence, with derivatives engineered to produce emission across the visible spectrum, especially in the blue and greenish-yellow regions. uni-giessen.dersc.orgtandfonline.com These characteristics are ideal for applications in organic light-emitting diodes (OLEDs). uni-giessen.detandfonline.com

Researchers have successfully incorporated 1,3-disubstituted imidazo[1,5-a]quinolines as emitter molecules in OLED devices. uni-giessen.de A key strategy in designing these materials involves creating donor-π-acceptor (D–π–A) architectures, which promote efficient intramolecular charge transfer (ICT), leading to large Stokes shifts (~7000-11,000 cm⁻¹) and high photoluminescence quantum yields (~70%). rsc.orgtandfonline.comrsc.org For example, a fluorophore based on a 1-phenylimidazo[1,5-a]pyridine–anthracene (B1667546) conjugate was used as an emitter in a solution-processed OLED, achieving a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency of 3.2%. tandfonline.comtandfonline.com This device emitted greenish-yellow light with CIE coordinates of (0.34, 0.45). tandfonline.comtandfonline.com

The versatility of the scaffold also extends to advanced emitter technologies. Cationic heteroleptic iridium(III) complexes based on imidazo[1,5-a]pyridine ligands have been synthesized, with some exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to very high efficiency in OLEDs. uni-giessen.de Moreover, the strong solid-state emission of these fluorophores has been harnessed for the fabrication of hybrid white LEDs, where they act as organic down-converter materials. rsc.orgtandfonline.com

Table 2: Performance of OLEDs Employing Imidazo[1,5-a]pyridine-Based Emitters
Emitter StructureLuminous Efficiency (cd A⁻¹)Power Efficiency (lm W⁻¹)External Quantum Efficiency (%)Emission Color (CIE)Reference
1-phenylimidazo[1,5-a]pyridine – anthracene conjugate4.42.23.2Greenish-Yellow (0.34, 0.45) tandfonline.comtandfonline.com

Chemical Sensor Development and Sensing Mechanisms Based on Imidazo[1,5-a]pyridine Derivatives

The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold provides a robust platform for the design of chemical sensors. rsc.orgresearchgate.netmdpi.com These sensors typically operate via fluorescence modulation (e.g., enhancement, quenching, or ratiometric shifts) upon interaction with a specific analyte.

A notable example is the development of an imidazo[1,5-a]pyridine-derived sensor, IPD-SFT, for the rapid and selective detection of sulfite (B76179) (SO₃²⁻). nih.gov This sensor exhibits a remarkably fast response time of less than one minute and a low limit of detection of 50 nM, demonstrating high selectivity for sulfite over other sulfur-containing species. nih.gov Another probe, NIPY-DNP, was designed for detecting hydrogen sulfide (B99878) (H₂S) and showed a 273-fold fluorescence enhancement upon reaction, with a detection limit of 0.36 µM. researchgate.net

The sensing mechanism often relies on the specific chemical reactivity of functional groups attached to the fluorophore. For instance, the H₂S sensor operates through the selective thiolysis of a 2,4-dinitrophenyl ether group, which unmasks the fluorescent core. researchgate.net Additionally, D–π–A fluorophores based on this scaffold have been utilized as fluorescent pH sensors. rsc.org The sensing mechanism is based on the protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring in acidic environments. This protonation alters the electronic structure of the molecule, changing its photophysical properties and causing a distinct shift in the emission spectrum, from a greenish-yellow emissive state at pH > 4 to an orange state at pH < 4. rsc.org This acidochromism has also been applied to detect acidic volatile organic compounds. rsc.org

Table 3: Imidazo[1,5-a]pyridine-Based Chemical Sensors
Sensor Name/TypeTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
IPD-SFTSulfite (SO₃²⁻)Fluorescence enhancement50 nM nih.gov
NIPY-DNPHydrogen Sulfide (H₂S)Fluorescence enhancement via thiolysis0.36 µM researchgate.net
D–π–A Fluorophore (BPy-1, BPy-2)pH / Acidic VaporsAcidochromism (Protonation of N atom)pH switch at ~4 rsc.org

Exploration as Chemical Probes and Tools for Molecular Recognition

The favorable photophysical properties of imidazo[1,5-a]pyridines, such as their compact shape, emissive nature, and significant Stokes shifts, make them excellent candidates for fluorescent probes in biological systems. mdpi.comnih.gov Their solvatochromic behavior—a change in optical properties with the polarity of the environment—is particularly useful for molecular recognition and probing complex biological structures like cell membranes. mdpi.comnih.gov

Researchers have synthesized a series of imidazo[1,5-a]pyridine-based fluorophores and investigated their potential as cell membrane probes using liposomes as artificial membrane models. mdpi.comnih.gov The studies confirmed the successful intercalation of the probes into the lipid bilayer. The probes' fluorescence is sensitive to the local environment, allowing them to report on membrane properties such as dynamics, hydration, and fluidity, which are critical for monitoring cellular health. mdpi.comnih.gov The large Stokes shift observed for these compounds is a significant advantage in bioimaging, as it minimizes self-quenching and reduces interference from scattered excitation light. mdpi.comresearchgate.net

The ability to function as a molecular probe is tied to the structural design. For instance, probes with more extended π-systems exhibited greater solvatochromic behavior, making them more suitable for sensing changes in the lipid environment. nih.gov These findings encourage further investigation into the imidazo[1,5-a]pyridine scaffold for creating advanced tools for chemical biology and molecular recognition. mdpi.com

Future Trajectories and Emerging Methodologies in Imidazo[1,5-a]pyridine Research

Research into imidazo[1,5-a]pyridines continues to evolve, driven by the development of novel synthetic methodologies and the pursuit of new applications. rsc.org The synthesis of this scaffold has been a subject of intense research, leading to a variety of efficient transformations, including cyclocondensation, cycloaddition, and oxidative cyclization reactions, which make these compounds readily accessible. rsc.org

Recent synthetic advances are moving towards more sustainable and operationally simple methods. This includes the establishment of transition-metal-free reactions, such as an iodine-mediated sp³ C-H amination for the one-pot synthesis of imidazo[1,5-a]pyridine derivatives from readily available ketones and amines. rsc.org Another metal-free approach uses formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules, creating useful bis-heteroarene ligands. nih.govacs.org The ability to perform these syntheses on a gram scale is crucial for their practical application. rsc.org

Future trajectories for this scaffold are diverse. In materials science, there is potential for creating more complex and functional coordination polymers and metal-organic frameworks with tunable properties for catalysis or gas storage. nih.gov In optoelectronics, the focus will likely be on developing next-generation emitters with improved efficiency, stability, and color purity, particularly for TADF and blue OLED applications. uni-giessen.de In the realm of chemical biology, the development of imidazo[1,5-a]pyridine-based probes will likely move towards creating tools for imaging specific organelles or recognizing particular biomolecules with high fidelity. mdpi.com The continued innovation in synthetic chemistry will undoubtedly fuel the expansion of this versatile scaffold into new and exciting areas of research. rsc.org

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ethanone moiety (e.g., carbonyl carbon at ~200 ppm) and aromatic proton environments .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for C9_9H8_8N2_2O: 160.0637) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, as demonstrated for related imidazo[1,5-a]pyridine derivatives .

What are the key challenges in achieving regioselective functionalization of the imidazo[1,5-a]pyridine core in this compound?

Advanced Reactivity Analysis
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution : The ethanone group at position 8 directs electrophiles to electron-rich positions (e.g., C3 or C1). Computational modeling (DFT) can predict reactivity hotspots.
  • Steric Hindrance : Bulky substituents at C8 may limit access to adjacent positions.
  • Case Study : In imidazo[1,5-a]pyridine reactions with ninhydrin, bis-adducts form at positions 1 and 3, highlighting preferential sites .

How does the ethanone group influence the compound’s stability under acidic, basic, or oxidative conditions?

Q. Advanced Stability Profiling

  • Acidic Conditions : The ethanone carbonyl may protonate, leading to decomposition. Storage in neutral buffers (pH 6–8) is advised .
  • Oxidative Stability : The ketone is susceptible to over-oxidation (e.g., Baeyer-Villiger reaction) with strong oxidants like m-CPBA. Controlled conditions (e.g., H2_2O2_2 at 0°C) are recommended .
  • Reduction Pathways : NaBH4_4 or LiAlH4_4 can reduce the ethanone to a secondary alcohol, altering bioactivity .

What computational methods are suitable for predicting the electronic properties and binding affinities of this compound?

Q. Advanced Modeling Approaches

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs), leveraging structural data from X-ray studies .
  • MD Simulations : Evaluate stability in solvated systems (e.g., water or lipid bilayers) using GROMACS .

How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Q. Methodological Troubleshooting

  • Reproducibility : Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) to address yield discrepancies .
  • Spectral Conflicts : Compare NMR data with computed spectra (e.g., using ACD/Labs or MestReNova) to identify misassignments .
  • Case Example : Conflicting 13^13C NMR signals for carbonyl groups may arise from tautomerism; variable-temperature NMR can clarify .

What strategies mitigate safety risks during handling and storage of this compound?

Q. Basic Safety Protocols

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with vermiculite or sand, avoiding water to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.